An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-2-nitronaphthalene
An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-2-nitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-cyclopropyl-2-nitronaphthalene is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and data from closely related analogs, such as nitronaphthalenes and cyclopropylarenes. The information presented herein is intended for research and development purposes and should be supplemented with experimental verification.
Introduction
1-Cyclopropyl-2-nitronaphthalene is a substituted naphthalene derivative featuring a cyclopropyl group at the 1-position and a nitro group at the 2-position. This unique combination of a strained three-membered ring and a strong electron-withdrawing group on the naphthalene scaffold suggests intriguing electronic and steric properties, making it a compound of interest for medicinal chemistry and materials science. The cyclopropyl group can act as a bioisostere for a vinyl or ethyl group, potentially influencing metabolic stability and binding interactions with biological targets. The nitro group, a common pharmacophore, can be a precursor to an amino group, opening avenues for further functionalization.
Physicochemical Properties
Table 1: Predicted and Known Physicochemical Properties
| Property | 1-Cyclopropyl-2-nitronaphthalene (Predicted/Known) | 1-Nitronaphthalene (Known)[1][2] | 2-Nitronaphthalene (Known)[3][4][5][6][7] |
| CAS Number | 1802080-61-0[8] | 86-57-7 | 581-89-5 |
| Molecular Formula | C₁₃H₁₁NO₂[8] | C₁₀H₇NO₂ | C₁₀H₇NO₂ |
| Molecular Weight | 213.23 g/mol [8] | 173.17 g/mol | 173.17 g/mol |
| Appearance | Likely a yellow crystalline solid | Pale yellow solid | Yellow crystalline solid |
| Melting Point (°C) | Not available | 53-57 | 76-79 |
| Boiling Point (°C) | Not available | 304 | 315 |
| Solubility | Predicted to be soluble in organic solvents like ethanol, ether, and chloroform; insoluble in water. | Soluble in ethanol, ether, chloroform; insoluble in water. | Very soluble in ethyl alcohol and diethyl ether; insoluble in water. |
Synthesis and Experimental Protocols
A definitive, published synthetic protocol for 1-cyclopropyl-2-nitronaphthalene is not available. However, a plausible synthetic route can be devised based on established organic chemistry reactions. The most likely approach would involve the nitration of 1-cyclopropylnaphthalene.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 1-cyclopropyl-2-nitronaphthalene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Cyclopropylnaphthalene via Suzuki-Miyaura Coupling
This reaction would couple 1-bromonaphthalene with cyclopropylboronic acid in the presence of a palladium catalyst.
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Materials: 1-bromonaphthalene, cyclopropylboronic acid, potassium phosphate (K₃PO₄), palladium(II) acetate (Pd(OAc)₂), tricyclohexylphosphine (PCy₃), and toluene.
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Procedure:
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To an oven-dried Schlenk flask, add 1-bromonaphthalene (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
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Add toluene, followed by palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv).
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Heat the reaction mixture at 100-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-cyclopropylnaphthalene.
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Step 2: Nitration of 1-Cyclopropylnaphthalene
The nitration of 1-cyclopropylnaphthalene is expected to yield a mixture of isomers. The directing effects of the cyclopropyl group (ortho-, para-directing) and the steric hindrance will influence the product distribution.
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Materials: 1-cyclopropylnaphthalene, concentrated nitric acid (HNO₃), and concentrated sulfuric acid (H₂SO₄).
-
Procedure:
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In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1-cyclopropylnaphthalene with stirring.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the solution of 1-cyclopropylnaphthalene while maintaining a low temperature (0-5 °C).
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.
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Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and a saturated sodium bicarbonate solution until neutral.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Separate the isomers, including 1-cyclopropyl-2-nitronaphthalene, by column chromatography.[9][10]
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Spectroscopic and Analytical Data (Predicted)
No specific spectroscopic data for 1-cyclopropyl-2-nitronaphthalene has been found. The following are predictions based on the analysis of its constituent parts and related molecules.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Data for 1-Cyclopropyl-2-nitronaphthalene |
| ¹H NMR | Aromatic protons (naphthalene): Multiplets in the range of 7.0-8.5 ppm. Cyclopropyl protons: Multiplets in the range of 0.5-2.5 ppm. |
| ¹³C NMR | Aromatic carbons: Peaks between 120-150 ppm. Cyclopropyl carbons: Peaks in the upfield region, typically below 20 ppm. |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 213.23. Fragmentation may involve the loss of the nitro group (-NO₂) and rearrangement of the cyclopropyl group. |
| FTIR (cm⁻¹) | Aromatic C-H stretching (~3000-3100), C=C stretching (~1500-1600), asymmetric and symmetric NO₂ stretching (~1530 and ~1350), and cyclopropyl C-H stretching (~3080). |
| UV-Vis | Absorption maxima are expected in the UV region, likely with multiple bands characteristic of substituted naphthalenes. |
Reactivity and Chemical Properties
The reactivity of 1-cyclopropyl-2-nitronaphthalene is governed by the interplay between the electron-donating cyclopropyl group and the electron-withdrawing nitro group on the naphthalene ring.
Logical Relationship of Reactivity
Caption: Logical relationships governing the reactivity of 1-cyclopropyl-2-nitronaphthalene.
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Electrophilic Aromatic Substitution: The cyclopropyl group is an activating, ortho- and para-directing group, while the nitro group is a deactivating, meta-directing group. The outcome of electrophilic substitution will depend on the reaction conditions and the nature of the electrophile.
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Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the naphthalene ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This provides a key synthetic handle for further derivatization.
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Reactions of the Cyclopropyl Group: The cyclopropyl ring is generally stable but can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of specific transition metal catalysts.
Potential Applications and Biological Activity
While no specific biological activities have been reported for 1-cyclopropyl-2-nitronaphthalene, its structural motifs are present in various biologically active molecules.
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Medicinal Chemistry:
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Anticancer Agents: Many nitroaromatic compounds exhibit anticancer properties. The cyclopropyl moiety can enhance metabolic stability and binding affinity.
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Antimicrobial Agents: Nitroaromatic compounds have been explored for their antimicrobial effects.
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Materials Science: The unique electronic properties conferred by the cyclopropyl and nitro groups could make this molecule a candidate for studies in organic electronics and nonlinear optics.
Conclusion
1-Cyclopropyl-2-nitronaphthalene represents an under-explored area of chemical space. This technical guide, by drawing parallels with known chemical principles and related compounds, provides a foundational understanding of its likely properties, synthesis, and reactivity. It is hoped that this document will stimulate further experimental investigation into this promising molecule, unlocking its potential in drug discovery and materials science. Researchers are strongly encouraged to perform their own experimental validation of the properties and protocols outlined herein.
References
- 1. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 3. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 2-Nitronaphthalene - Wikipedia [en.wikipedia.org]
- 6. 2-NITRONAPHTHALENE CAS#: 581-89-5 [m.chemicalbook.com]
- 7. Buy 2-Nitronaphthalene | 581-89-5 [smolecule.com]
- 8. 1-Cyclopropyl-2-nitro-naphthalene | 1802080-61-0 | CXC08061 [biosynth.com]
- 9. scitepress.org [scitepress.org]
- 10. books.rsc.org [books.rsc.org]
